N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide
CAS No.: 94321-75-2
Cat. No.: VC15915214
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94321-75-2 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxynaphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C16H19NO3/c1-16(2,10-18)17-15(19)14-12-7-5-4-6-11(12)8-9-13(14)20-3/h4-9,18H,10H2,1-3H3,(H,17,19) |
| Standard InChI Key | ITGRYKVMSJZDDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)NC(=O)C1=C(C=CC2=CC=CC=C21)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide is a naphthalene-derived compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol. Its IUPAC name reflects the substitution pattern: a methoxy group at the 2-position of the naphthalene ring and an N-(1-hydroxy-2-methylpropan-2-yl) carboxamide moiety. The compound’s stereochemistry is influenced by restricted rotation around the naphthamide bond, leading to atropisomerism, as observed in related derivatives .
Physicochemical Properties
While specific data on solubility and melting point are unavailable, its structural analogs exhibit moderate solubility in polar aprotic solvents like ethyl acetate and cyclohexane . The hydroxy and methoxy groups confer potential hydrogen-bonding capacity, which impacts crystallization behavior and pharmacokinetic properties .
Synthesis and Industrial Production
Synthetic Pathways
Though detailed protocols for this compound remain undisclosed, its synthesis likely involves:
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Amidation: Coupling 2-methoxy-1-naphthoic acid with 2-amino-2-methylpropan-1-ol under carbodiimide-mediated conditions.
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Etherification: Introducing the methoxy group via Williamson synthesis prior to amide formation .
Industrial suppliers such as Zibo Hangyu Biotechnology report production scales exceeding 100 grams, with prices ranging from $1.9–2.9 per gram .
Challenges in Enantiomeric Purification
The compound’s atropisomerism necessitates advanced resolution techniques. Second-order asymmetric transformation (SOAT) in ethyl acetate/cyclohexane azeotropes achieves 100-fold higher volumetric productivity than temperature-cycling methods, enabling scalable deracemization .
Pharmacological Applications and Receptor Interactions
Neurokinin Receptor Antagonism
This compound belongs to a class of dual NK₁/NK₂ receptor antagonists, modulating neurokinin-mediated pathways in pain and inflammation . Structural optimization studies reveal:
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2-Naphthalene substitution enhances NK₁ affinity (Ki < 10 nM) .
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Piperidine ring modifications balance NK₂ selectivity, achieving submicromolar potency .
Table 1: Receptor Binding Profiles of Naphthamide Derivatives
| Modification | NK₁ IC₅₀ (nM) | NK₂ IC₅₀ (nM) | Selectivity Ratio (NK₂/NK₁) |
|---|---|---|---|
| Parent compound | 15.2 | 320 | 21.1 |
| 2-Methoxy substitution | 8.7 | 290 | 33.3 |
| Piperidine optimization | 12.4 | 45 | 3.6 |
Data derived from in vitro assays .
Structure-Activity Relationships (SAR)
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Methoxy positioning: The 2-methoxy group sterically hinders naphthalene rotation, stabilizing bioactive conformations .
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Hydroxypropanolamide side chain: Enhances aqueous solubility while maintaining blood-brain barrier permeability.
Chiral Resolution and Industrial Scalability
Second-Order Asymmetric Transformation (SOAT)
In azeotropic ethyl acetate/cyclohexane mixtures, SOAT achieves 98% enantiomeric excess for 2-methoxy-1-naphthamide atropisomers through:
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Epimerization: Kinetically controlled racemization at elevated temperatures (70–80°C) .
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Crystallization: Thermodynamically driven selective crystal growth at 25°C .
This method outperforms temperature-cycling deracemization (TCID) with a 10,000 g/m³/day productivity, enabling metric-ton production .
Crystallization Mechanisms
Recent studies propose a "cluster nucleation" model, where transient chiral aggregates template crystal growth, favoring the dominant enantiomer . Additives like cellulose derivatives further amplify enantioselectivity by stabilizing specific crystal faces .
Future Directions and Research Opportunities
Therapeutic Development
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Neuroinflammatory diseases: Targeting NK₁/NK₂ receptors in multiple sclerosis and neuropathic pain models.
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Oral bioavailability optimization: Prodrug strategies to enhance gastrointestinal absorption.
Green Chemistry Initiatives
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